molecular formula C25H20Cl2N2O B11661792 2-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3-methylquinoline-4-carboxamide

2-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B11661792
M. Wt: 435.3 g/mol
InChI Key: DGPKXLPQSWUPDX-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3-methylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of dichlorophenyl and dimethylphenyl groups attached to a quinoline core, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and aluminum chloride as a catalyst.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a nucleophilic substitution reaction using 3,5-dimethylphenylamine.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with methyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3-methylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3-methylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenyl)-N-phenylquinoline-4-carboxamide
  • 2-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)quinoline-4-carboxamide
  • 2-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3-ethylquinoline-4-carboxamide

Uniqueness

2-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3-methylquinoline-4-carboxamide is unique due to the specific combination of dichlorophenyl and dimethylphenyl groups attached to the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H20Cl2N2O

Molecular Weight

435.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C25H20Cl2N2O/c1-14-10-15(2)12-18(11-14)28-25(30)23-16(3)24(19-9-8-17(26)13-21(19)27)29-22-7-5-4-6-20(22)23/h4-13H,1-3H3,(H,28,30)

InChI Key

DGPKXLPQSWUPDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl)C)C

Origin of Product

United States

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